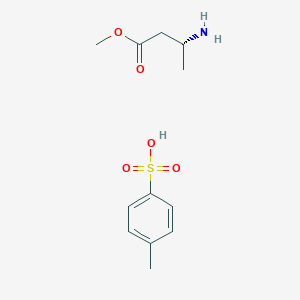

(R)-Methyl 3-aminobutanoate 4-methylbenzenesulfonate

Description

Systematic Nomenclature and Structural Characterization

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for describing complex chiral molecules containing multiple functional groups. The compound name begins with the stereochemical descriptor (R), indicating the absolute configuration at the chiral center according to the Cahn-Ingold-Prelog priority rules. This designation is crucial for distinguishing this enantiomer from its (S)-counterpart, as the two forms may exhibit dramatically different biological and chemical properties.

The structural characterization reveals a molecular formula of C₁₂H₁₉NO₅S, with a molecular weight of 289.35 grams per mole. The molecule consists of a butanoic acid backbone that has been esterified with methanol, creating the methyl ester functionality at the carboxyl terminus. The amino group at the 3-position introduces the chiral center that defines the molecule's stereochemical identity. The 4-methylbenzenesulfonate moiety, commonly referred to as the tosylate group, is attached as a salt form, providing enhanced solubility and handling characteristics compared to the free amino compound.

Spectroscopic analysis of this compound reveals characteristic features that confirm its structural identity and stereochemical purity. Nuclear magnetic resonance spectroscopy shows distinct patterns for the aromatic protons of the toluenesulfonate group, appearing as a characteristic doublet pattern due to the para-substitution of the methyl group on the benzene ring. The chiral center at the 3-position creates unique splitting patterns in both proton and carbon nuclear magnetic resonance spectra, allowing for determination of enantiomeric purity through specialized chiral analysis techniques.

The three-dimensional structure of this compound demonstrates the spatial relationships between functional groups that determine its reactivity profile. The (R)-configuration places the amino group in a specific spatial orientation relative to the ester functionality, creating distinct steric and electronic environments that influence both intermolecular interactions and intramolecular conformational preferences. This structural arrangement is critical for understanding the compound's behavior in asymmetric synthesis applications and its interactions with chiral catalysts or enzymes.

Historical Context in Chiral Amino Acid Ester Chemistry

The historical development of chiral amino acid ester chemistry traces its origins to the pioneering work of Emil Fischer in the late nineteenth and early twentieth centuries. Fischer's groundbreaking research on amino acid chemistry established the fundamental principles of stereochemical analysis and synthetic methodology that continue to influence contemporary approaches to chiral molecule synthesis. His development of the Fischer esterification reaction provided the foundational methodology for converting amino acids into their corresponding methyl esters, creating the basis for subsequent advances in this field.

Fischer's systematic approach to amino acid chemistry involved the careful characterization of stereochemical relationships and the development of synthetic methods that could preserve or introduce specific stereochemical arrangements. His work established the importance of protecting group strategies in amino acid synthesis, recognizing that the free amino and carboxyl groups could interfere with desired transformations if not properly masked. The esterification of amino acids represented one of the earliest examples of such protection strategies, allowing the carboxyl group to be temporarily converted to a less reactive form.

The evolution from Fischer's early methodology to contemporary chiral amino acid ester synthesis reflects decades of refinement in both synthetic strategy and mechanistic understanding. Modern approaches to amino acid ester synthesis incorporate advanced concepts of asymmetric catalysis, chiral resolution, and stereoselective synthesis that were unavailable to Fischer and his contemporaries. The development of chiral auxiliary methodology in the mid-twentieth century provided new tools for controlling stereochemical outcomes in amino acid ester synthesis, allowing for the preparation of enantiomerically pure compounds with unprecedented efficiency.

The introduction of toluenesulfonate chemistry into amino acid ester synthesis represents a more recent development that builds upon the foundational work established by Fischer. The tosylate group, first systematically studied by German chemists Kurt Hess and Robert Pfleger in 1933, provides unique reactivity characteristics that complement the amino acid ester functionality. This combination creates molecules with enhanced synthetic utility, capable of participating in a broader range of chemical transformations while maintaining stereochemical integrity.

Contemporary research in chiral amino acid ester chemistry has benefited from advances in analytical methodology that allow for precise determination of enantiomeric purity and absolute configuration. Chiral high-performance liquid chromatography, first developed in the 1960s and refined throughout subsequent decades, has become an essential tool for characterizing compounds like this compound. These analytical advances have enabled researchers to achieve levels of stereochemical control that were unimaginable in Fischer's era, leading to the development of increasingly sophisticated chiral building blocks for pharmaceutical synthesis.

Significance of Enantiomeric Purity in Sulfonate Derivatives

The significance of enantiomeric purity in sulfonate derivatives extends far beyond simple stereochemical considerations, encompassing fundamental aspects of molecular recognition, biological activity, and synthetic utility. In the specific case of this compound, the enantiomeric purity directly influences the compound's ability to serve as an effective chiral building block in asymmetric synthesis applications. Even small amounts of the (S)-enantiomer can significantly compromise the stereochemical outcome of subsequent transformations, leading to diminished enantiomeric excess in final products.

The relationship between enantiomeric purity and biological activity represents one of the most critical aspects of chiral sulfonate derivative chemistry. Research has demonstrated that enantiomers of amino acid derivatives can exhibit dramatically different biological profiles, with one enantiomer showing desired therapeutic activity while the other may be inactive or even produce adverse effects. This phenomenon has driven the pharmaceutical industry's increasing emphasis on enantiopure compounds, making the development of highly enantiomerically pure building blocks like this compound essential for modern drug development.

The analytical determination of enantiomeric purity in sulfonate derivatives requires specialized techniques that can distinguish between stereoisomers with identical physical and chemical properties except for their interaction with chiral environments. Chiral chromatographic methods have emerged as the gold standard for such determinations, utilizing chiral stationary phases that can selectively interact with different enantiomers to achieve separation. The development of these analytical methods has been crucial for advancing the field of asymmetric synthesis, providing researchers with the tools necessary to evaluate and optimize stereochemical outcomes.

The synthetic implications of enantiomeric purity in sulfonate derivatives extend to considerations of cost, efficiency, and environmental impact in pharmaceutical manufacturing. The production of enantiomerically pure compounds often requires specialized synthetic methods, chiral catalysts, or resolution procedures that can significantly increase production costs. However, the benefits of using enantiomerically pure starting materials typically outweigh these costs, as they eliminate the need for subsequent purification steps and reduce waste generation associated with unwanted stereoisomers.

Recent advances in asymmetric synthesis methodology have provided new approaches for achieving high enantiomeric purity in sulfonate derivatives like this compound. Catalytic asymmetric synthesis methods, employing chiral catalysts to direct stereochemical outcomes, have shown particular promise for large-scale production of enantiomerically pure compounds. These methods offer advantages over traditional resolution approaches, as they can theoretically convert all starting material to the desired enantiomer rather than discarding half of the material as the unwanted stereoisomer.

| Analytical Method | Enantiomeric Excess Detection Limit | Analysis Time | Sample Requirements |

|---|---|---|---|

| Chiral High-Performance Liquid Chromatography | >99.5% | 15-30 minutes | 1-5 mg |

| Chiral Gas Chromatography | >98.0% | 10-25 minutes | 0.1-1 mg |

| Nuclear Magnetic Resonance with Chiral Shift Reagents | >95.0% | 30-60 minutes | 5-20 mg |

| Polarimetry | >90.0% | 2-5 minutes | 10-50 mg |

The future development of enantiomerically pure sulfonate derivatives will likely focus on improving both the efficiency of their preparation and the precision of their stereochemical characterization. Emerging technologies in asymmetric catalysis, including organocatalysis and biocatalysis, offer new possibilities for achieving high levels of stereochemical control under mild reaction conditions. These developments promise to make enantiomerically pure compounds like this compound more accessible for research and pharmaceutical applications, ultimately advancing the field of chiral chemistry and its applications in drug discovery and development.

Properties

IUPAC Name |

methyl (3R)-3-aminobutanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H11NO2/c1-6-2-4-7(5-3-6)11(8,9)10;1-4(6)3-5(7)8-2/h2-5H,1H3,(H,8,9,10);4H,3,6H2,1-2H3/t;4-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTUHDOWLHXQIA-FZSMXKCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@H](CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461731 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--methyl (3R)-3-aminobutanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409081-18-1 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--methyl (3R)-3-aminobutanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (R)-3-aminobutyrate p-toluenesulfonate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of (R)-Methyl 3-aminobutanoate

The core step in the preparation is the formation of the (R)-methyl 3-aminobutanoate, which can be achieved by several stereoselective synthetic routes:

Chiral Amination of Methyl 3-ketobutanoate : The keto group of methyl 3-ketobutanoate is converted to the amino group using reductive amination or catalytic hydrogenation methods. The stereochemistry is controlled by using chiral catalysts or chiral auxiliaries to favor the (R)-enantiomer.

Catalytic Hydrogenation : Catalytic hydrogenation over platinum group metals (e.g., palladium on carbon) in the presence of chiral ligands can reduce keto or aldehyde precursors to the corresponding chiral amino alcohols or amino esters. This method is well documented for producing amino esters with high enantiomeric excess.

Use of Chiral Amines or Chiral Auxiliaries : Reacting haloacetyl precursors with chiral amines under inert atmosphere and controlled temperature leads to the formation of chiral amino esters. For example, suspending haloacetyl compounds in organic solvents like 2-propanol and treating with excess chiral amines at reflux temperature under argon or nitrogen atmosphere yields amino esters with good stereochemical purity.

Formation of 4-Methylbenzenesulfonate Salt

After obtaining the (R)-methyl 3-aminobutanoate, the compound is converted into its 4-methylbenzenesulfonate salt to enhance its stability and crystallinity:

Acid Addition Salt Formation : The free amine is treated with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) in an appropriate solvent such as 2-propanol or a mixture of 2-propanol and water. The reaction is typically performed at room temperature or slightly elevated temperatures with stirring over several hours (e.g., 18 hours) to ensure complete salt formation.

Isolation and Purification : The salt precipitates out of solution and is isolated by filtration. The solid is washed with diethyl ether and 2-propanol to remove impurities and dried under vacuum at moderate temperature (around 50 °C) to yield the pure 4-methylbenzenesulfonate salt of (R)-methyl 3-aminobutanoate.

Detailed Reaction Conditions and Solvents

| Step | Reagents/Conditions | Solvents | Temperature | Notes |

|---|---|---|---|---|

| Haloacetyl compound suspension | Excess l,l-dimethylethanamine (3:1 ratio) | 2-propanol (preferred) | Room temp to reflux | Inert atmosphere (argon or nitrogen) |

| Salt formation | 4-methylbenzenesulfonic acid monohydrate | 2-propanol + water | Room temp, 18 hours | Stirring, precipitation of salt |

| Isolation | Filtration, washing with diethyl ether and 2-propanol | - | 50 °C drying | Vacuum drying to constant weight |

Research Findings and Optimization

The reaction to form the amino ester is sensitive to the atmosphere; an inert atmosphere is essential to prevent side reactions and ensure high yield and enantiomeric purity.

The choice of solvent significantly affects the yield and purity. 2-propanol is preferred due to its ability to dissolve reactants and facilitate salt crystallization.

The acid addition salt formation with 4-methylbenzenesulfonic acid improves the compound's stability and crystallinity, which is beneficial for handling and storage.

Catalytic hydrogenation for reduction steps uses palladium on carbon or other platinum group metals, providing efficient conversion with high stereoselectivity when combined with chiral ligands.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-aminobutanoate 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

®-Methyl 3-aminobutanoate 4-methylbenzenesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-Methyl 3-aminobutanoate 4-methylbenzenesulfonate involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. The sulfonate group can also participate in various chemical transformations, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Key Observations:

- Functional Group Diversity: The target compound uniquely combines an amino ester and a tosylate, while analogs like 2-aminomalononitrile tosylate emphasize nitrile/amine functionalities . Oxetan-3-ylmethyl tosylate achieves a high similarity score (0.99) due to its tosylate group but lacks the amino ester .

- Chirality : Both the target compound and (R)-dioxolane tosylate (CAS 23788-74-1) feature R-configurations, making them valuable in enantioselective synthesis .

- Bulkier Derivatives : The benzyl-fluorophenyl analog (CAS 874336-37-5) has a higher molecular weight (445.50 g/mol) due to aromatic substituents, limiting its use in small-molecule drug design .

Physicochemical Property Analysis

Table 2: Physicochemical Comparison

Key Findings:

- Solubility : The target compound’s high polar surface area (115 Ų) suggests superior water solubility compared to oxetane and dioxolane derivatives .

- Synthetic Complexity : The (R)-dioxolane tosylate has the highest complexity (310), reflecting its fused ring system .

Challenges and Future Perspectives

Biological Activity

(R)-Methyl 3-aminobutanoate 4-methylbenzenesulfonate is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNOS

- Molecular Weight : 255.31 g/mol

- CAS Number : 409081-18-1

The compound features a methylated amino acid structure, which is essential for its interaction with biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

- Receptor Interaction : It is hypothesized that this compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic processes, particularly those related to amino acid metabolism and neurotransmitter synthesis.

- Oxidative Stress : Studies indicate that it can modulate levels of reactive oxygen species (ROS), potentially leading to oxidative stress and apoptosis in certain cell types.

Biological Activities

The compound exhibits a range of biological activities, which are summarized in the following table:

| Activity | Description |

|---|---|

| Antioxidant | Reduces oxidative stress by scavenging free radicals. |

| Anticancer | Inhibits proliferation of cancer cells through apoptosis induction. |

| Anti-inflammatory | Modulates inflammatory cytokines, reducing inflammation in various models. |

| Antimicrobial | Exhibits activity against certain bacterial strains, potentially inhibiting growth. |

Case Studies

- Antitumor Activity : A study demonstrated that this compound significantly inhibited the growth of human cancer cell lines in vitro, suggesting potential as an anticancer agent .

- Neuroprotective Effects : Research indicated that the compound may protect neuronal cells from oxidative damage, enhancing cell viability under stress conditions .

- Anti-inflammatory Mechanism : In vivo studies revealed that treatment with the compound reduced levels of pro-inflammatory markers in animal models of inflammation .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : The compound shows good intestinal absorption.

- Distribution : It is distributed widely in tissues due to its lipophilic nature.

- Metabolism : Metabolized primarily by cytochrome P450 enzymes, leading to various metabolites with distinct biological activities.

- Excretion : Primarily excreted via renal pathways.

Q & A

Q. How can this compound be utilized in studying bacterial methyltransferases like Clostridioides difficile CamA?

- Methodological Answer : As a substrate analog, it can competitively inhibit CamA’s adenine methylation activity. Experimental workflow:

- Enzyme Kinetics : Measure Km and Vmax using radiolabeled SAM ([3H]-SAM) in a scintillation proximity assay.

- Structural Analysis : Co-crystallize CamA with the compound and solve the structure via cryo-EM (2.5–3.0 Å resolution) to identify binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.